2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline
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Overview
Description
2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of fluorinated anilines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in the molecule imparts significant stability and reactivity, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: Formation of the final product through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the presence of multiple fluorine atoms makes it valuable in designing new materials and catalysts.
Biology
In biological research, fluorinated anilines are often used as probes or markers due to their stability and ability to interact with biological molecules.
Medicine
In medicine, compounds like 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline may be investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetrafluoroaniline
- 4-phenoxyphenylamine
- 4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline is unique due to the combination of multiple fluorine atoms and the phenoxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-N-(4-phenoxyphenyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F7NO/c20-14-13(19(24,25)26)15(21)17(23)18(16(14)22)27-10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCAQCKXQKTZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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